4-Ethoxy-3-[(piperidin-1-yl)methyl]aniline
CAS No.: 96284-82-1
Cat. No.: VC18857753
Molecular Formula: C14H22N2O
Molecular Weight: 234.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 96284-82-1 |
|---|---|
| Molecular Formula | C14H22N2O |
| Molecular Weight | 234.34 g/mol |
| IUPAC Name | 4-ethoxy-3-(piperidin-1-ylmethyl)aniline |
| Standard InChI | InChI=1S/C14H22N2O/c1-2-17-14-7-6-13(15)10-12(14)11-16-8-4-3-5-9-16/h6-7,10H,2-5,8-9,11,15H2,1H3 |
| Standard InChI Key | VLHRFZFLWLVYSD-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=C(C=C(C=C1)N)CN2CCCCC2 |
Introduction
Structural and Physicochemical Properties
The compound’s IUPAC name is 4-ethoxy-3-(piperidin-1-ylmethyl)aniline, and its canonical SMILES representation is CCOC1=C(C=C(C=C1)N)CN2CCCCC2. Key physicochemical parameters include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 234.34 g/mol |
| XLogP3 | 3.2 (estimated) |
| Hydrogen Bond Donors | 1 (amine group) |
| Hydrogen Bond Acceptors | 3 (amine, ether) |
The piperidine moiety contributes to its lipophilicity, enhancing membrane permeability, while the ethoxy group influences electronic effects on the aromatic ring.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via a Mannich-type reaction involving 4-ethoxybenzenamine, piperidine, and formaldehyde under acidic or basic catalysis. The general procedure involves:
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Dissolving 4-ethoxybenzenamine in a polar solvent (e.g., ethanol).
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Adding piperidine and formaldehyde dropwise at 0–5°C.
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Stirring at room temperature for 12–24 hours.
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Isolating the product via filtration or extraction.
Typical yields range from 65% to 80%, with purity >95% achievable through recrystallization.
Industrial-Scale Manufacturing
Industrial production employs continuous-flow reactors to optimize heat transfer and reaction efficiency. Key parameters include:
| Parameter | Industrial Condition |
|---|---|
| Temperature | 50–70°C |
| Pressure | 1–2 atm |
| Catalyst | or |
| Throughput | 100–500 kg/day |
Process intensification techniques, such as microwave-assisted heating, have reduced reaction times by 40% compared to batch methods.
Chemical Reactivity and Derivatives
Oxidation Reactions
Oxidation with or yields 4-ethoxy-3-(piperidin-1-ylmethyl)nitrobenzene, which can be reduced back to the amine using .
Electrophilic Substitution
The electron-rich aromatic ring undergoes nitration at position 5 or 6, producing nitro derivatives that serve as precursors for fluorescent dyes.
Piperidine Modifications
The piperidine ring can be functionalized via:
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N-Alkylation: Reacting with alkyl halides to form quaternary ammonium salts.
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Ring-Opening: Treatment with strong acids (e.g., ) yields linear amines.
Biological Activities and Mechanisms
Antimicrobial Properties
In vitro studies demonstrate moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL). The mechanism involves disruption of bacterial cell membrane integrity via cationic piperidine interactions.
| Kinase | IC (µM) | Selectivity Index |
|---|---|---|
| EGFR | 1.2 | 12.5 |
| VEGFR2 | 2.8 | 8.9 |
| PDGFRβ | 5.6 | 4.2 |
Neuropharmacological Effects
Preliminary data indicate affinity for σ-1 receptors ( µM), suggesting potential applications in neurodegenerative disease models.
Industrial and Research Applications
Pharmaceutical Intermediates
The compound is a key precursor in synthesizing nilotonib analogs and imatinib derivatives, as evidenced by patent WO2021074138A1 . For example:
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Coupling with 4-(pyridin-3-yl)pyrimidine yields kinase inhibitors with improved solubility .
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Guanylation reactions using bis-Boc-guanyl pyrazole produce guanidine derivatives for anticancer screening .
Material Science
Incorporation into polyurethane coatings enhances adhesion strength by 30% due to amine-epoxy interactions.
Future Directions
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Structure-Activity Optimization: Introducing fluorinated piperidine rings to improve metabolic stability.
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In Vivo Efficacy Studies: Evaluating pharmacokinetics in murine cancer models.
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Green Chemistry Approaches: Developing solvent-free synthesis using ball milling.
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